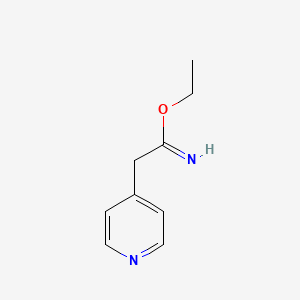
2-Pyridin-4-YL-acetimidic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-YL-acetimidic acid ethyl ester is a heterocyclic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring attached to an acetimidic acid ethyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridin-4-YL-acetimidic acid ethyl ester typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction . The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Catalyst: Lithium chloride
Temperature: 100-160°C
Reaction Time: 90-180 minutes
After the reaction, the product is isolated by pouring the reactant into water, separating out the solids, filtering, and drying the filter cakes to obtain the white solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-4-yl-ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Activity
Research indicates that derivatives of pyridine compounds, including 2-Pyridin-4-YL-acetimidic acid ethyl ester, exhibit antitumor properties. Such compounds are being investigated for their ability to inhibit specific kinases involved in cancer progression. For example, related compounds have shown efficacy against gastrointestinal stromal tumors by targeting the c-KIT receptor tyrosine kinase, which is crucial in several cancers including GIST and systemic mastocytosis .
2. Inhibition of Kinases
The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are vital in treating various cancers due to their role in cell signaling pathways. Studies have shown that similar pyridine derivatives can effectively inhibit mutated forms of kinases, which are often resistant to conventional therapies .
Therapeutic Uses
1. Treatment of Gastrointestinal Disorders
The pharmacological properties of this compound could extend to treating gastrointestinal disorders. The inhibition of specific kinases may help manage conditions linked to abnormal cell growth in the gastrointestinal tract .
2. Neurological Applications
Given the structural similarities with other bioactive compounds, there is potential for exploring the use of this compound in neurological contexts. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects could benefit from further investigation.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)-acetic acid ethyl ester
- (2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester
- Pyrrolidine derivatives
Uniqueness
2-Pyridin-4-YL-acetimidic acid ethyl ester is unique due to its specific combination of a pyridine ring and an acetimidic acid ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
887579-00-2 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
ethyl 2-pyridin-4-ylethanimidate |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3 |
InChI Key |
ALDVXRRPBDHCKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















